molecular formula C₁₇H₂₂ClNO B1141961 p-Methyl Atomoxetine Hydrochloride CAS No. 873310-31-7

p-Methyl Atomoxetine Hydrochloride

カタログ番号 B1141961
CAS番号: 873310-31-7
分子量: 291.82
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

P-Methyl Atomoxetine Hydrochloride, also known as TOMOX, is a synthetic molecule that has been used in scientific research for some time. TOMOX is an important molecule in the field of neuroscience, as it has been found to act as a selective norepinephrine reuptake inhibitor (SNRI). As a SNRI, TOMOX is able to modulate the levels of norepinephrine in the brain, which can have a variety of effects.

科学的研究の応用

Neuropathic Pain Management

p-Methyl Atomoxetine Hydrochloride: has been studied for its potential in managing neuropathic pain, particularly in conditions like diabetic neuropathy. Research suggests that it may exert an antihyperalgesic effect by influencing noradrenergic and dopaminergic systems . This could offer a new therapeutic avenue for patients suffering from chronic pain due to nerve damage.

Attention-Deficit/Hyperactivity Disorder (ADHD)

As a selective norepinephrine reuptake inhibitor, p-Methyl Atomoxetine Hydrochloride is primarily used in the treatment of ADHD. It helps increase the levels of noradrenaline in the brain, which can improve attention and reduce impulsivity and hyperactivity in patients with ADHD .

Cognitive Enhancement

There is evidence to suggest that p-Methyl Atomoxetine Hydrochloride could have cognitive-enhancing effects. By increasing noradrenaline and dopamine in the prefrontal cortex, it may improve executive functions, such as working memory and attention, which are crucial for learning and decision-making .

Drug Delivery Systems

Recent advancements in pharmaceutical sciences have explored the use of p-Methyl Atomoxetine Hydrochloride in solid lipid nanoparticles (SLNs). These SLNs can be used as drug delivery systems to improve the bioavailability and therapeutic efficacy of various medications .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for p-Methyl Atomoxetine Hydrochloride involves the alkylation of Atomoxetine with methyl iodide followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Atomoxetine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Atomoxetine is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0°C.", "Methyl iodide is added dropwise to the reaction mixture while stirring at 0°C.", "The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature.", "Sodium hydroxide solution is added to the reaction mixture to neutralize the excess methyl iodide.", "The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in hydrochloric acid and the resulting solution is concentrated under reduced pressure to obtain p-Methyl Atomoxetine Hydrochloride as a white solid." ] }

CAS番号

873310-31-7

製品名

p-Methyl Atomoxetine Hydrochloride

分子式

C₁₇H₂₂ClNO

分子量

291.82

同義語

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride;  Atomoxetine Related Compound C Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。